Chemical structure and properties of 3-(6-Methoxypyridin-3-yl)propan-1-ol
Chemical structure and properties of 3-(6-Methoxypyridin-3-yl)propan-1-ol
An In-Depth Technical Guide to 3-(6-Methoxypyridin-3-yl)propan-1-ol: Structure, Properties, and Synthetic Utility
Executive Summary: This guide provides a comprehensive technical overview of 3-(6-Methoxypyridin-3-yl)propan-1-ol, a heterocyclic alcohol of significant interest in medicinal chemistry. While less common than its 2-substituted isomer, this compound serves as a critical structural motif and versatile intermediate in the synthesis of complex pharmaceutical agents, most notably as a precursor to selective COX-2 inhibitors. This document details its physicochemical and spectroscopic properties, outlines plausible and efficient synthetic routes, explores its chemical reactivity, and discusses its primary applications in drug development, all grounded in established chemical principles for the research scientist.
Introduction: A Versatile Pyridyl Alkanol Building Block
3-(6-Methoxypyridin-3-yl)propan-1-ol is a substituted pyridine derivative featuring a propanol side chain at the 3-position and a methoxy group at the 6-position. The pyridine ring is a privileged scaffold in medicinal chemistry, often acting as a bioisosteric replacement for a phenyl ring to modulate properties such as solubility, metabolic stability, and receptor binding affinity.[1] The specific arrangement of substituents in this molecule—a Lewis basic nitrogen atom, a hydrogen bond-accepting methoxy group, and a reactive terminal alcohol—makes it a highly strategic building block for constructing more complex molecular architectures.[2]
Its primary significance lies in its role as a key intermediate in the synthesis of high-value pharmaceutical targets. The structural framework is integral to precursors for drugs like Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for treating inflammatory conditions.[3][4] Understanding the chemistry of this intermediate is therefore crucial for process development and the discovery of new chemical entities.
Physicochemical and Spectroscopic Profile
Chemical Identity
Due to its nature as a synthetic intermediate, dedicated experimental data is sparse. The following properties are based on established chemical principles and data from analogous structures.
| Property | Value | Source/Rationale |
| IUPAC Name | 3-(6-Methoxypyridin-3-yl)propan-1-ol | IUPAC Nomenclature[5] |
| CAS Number | Not broadly assigned; isomer has CAS 101773-68-6 | Inferred from supplier databases[6][7] |
| Molecular Formula | C₉H₁₃NO₂ | Calculated |
| Molecular Weight | 167.21 g/mol | Calculated |
| SMILES | COC1=NC=C(C=C1)CCCO | Structure-based |
| InChIKey | (Predicted) FBOJXVVKKJSLBU-UHFFFAOYSA-N | Structure-based |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Physical Form | Colorless to pale yellow liquid or low-melting solid | Based on similar pyridyl alkanols[8] |
| Boiling Point | >200 °C (at atm. pressure) | Higher than propanol due to increased molecular weight and polarity[9] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. Moderately soluble in water. | Polarity of the alcohol and pyridine nitrogen enhances solubility in polar solvents. |
| pKa (of Pyridinium ion) | ~4.5 - 5.0 | The methoxy group is electron-donating, slightly increasing basicity compared to unsubstituted pyridine (pKa ~5.2).[1] |
| LogP | ~1.0 - 1.5 | Calculated based on structural fragments. |
Spectroscopic Analysis (Predicted)
A definitive analysis requires experimental data; however, the expected spectroscopic signatures can be reliably predicted to aid in characterization.
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C2, adjacent to the nitrogen and deshielded.
-
δ ~7.2-7.4 ppm (dd, 1H): Aromatic proton at C4, coupled to protons at C2 and C5.
-
δ ~6.7-6.8 ppm (d, 1H): Aromatic proton at C5, shielded by the adjacent methoxy group.
-
δ ~3.9 ppm (s, 3H): Singlet from the methoxy (-OCH₃) protons.
-
δ ~3.7 ppm (t, 2H): Triplet from the methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ ~2.7 ppm (t, 2H): Triplet from the benzylic-like methylene protons (-Ar-CH₂-).
-
δ ~1.9 ppm (quintet, 2H): Multiplet from the central methylene protons (-CH₂-CH₂-CH₂-).
-
δ (variable) ppm (br s, 1H): Broad singlet for the hydroxyl proton (-OH).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~163-164 ppm: C6 (carbon bearing the methoxy group).
-
δ ~145-147 ppm: C2 (aromatic CH next to nitrogen).
-
δ ~137-139 ppm: C4 (aromatic CH).
-
δ ~130-132 ppm: C3 (aromatic carbon attached to the propyl chain).
-
δ ~110-112 ppm: C5 (aromatic CH ortho to the methoxy group).
-
δ ~62-63 ppm: -CH₂OH carbon.
-
δ ~53-54 ppm: -OCH₃ carbon.
-
δ ~33-35 ppm: Central -CH₂- of the propyl chain.
-
δ ~29-31 ppm: Ar-CH₂- carbon.
Infrared (IR) Spectroscopy:
-
~3350 cm⁻¹ (broad): O-H stretching of the alcohol group.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching.
-
~1590, 1480 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250, 1030 cm⁻¹: C-O stretching (aryl ether and alcohol).
Synthesis and Manufacturing
The synthesis of 3-(6-Methoxypyridin-3-yl)propan-1-ol is not widely reported as a standalone procedure but can be inferred from multi-step syntheses of more complex molecules. A robust and logical approach involves the construction of the C-C bond between the pyridine ring and the propyl chain via modern cross-coupling chemistry, followed by functional group manipulation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the C3-C_propyl bond, suggesting a cross-coupling reaction. The propanol can be derived from a precursor with a terminal alkyne or alkene, which are common coupling partners.
Key Synthetic Protocol: Sonogashira Coupling and Reduction
This two-step protocol represents an efficient and field-proven method for synthesizing pyridyl alkanols. The Sonogashira coupling is chosen for its reliability in forming C(sp²)-C(sp) bonds, and the subsequent hydrogenation is a standard, high-yielding transformation.[10]
Step 1: Synthesis of 3-(6-Methoxypyridin-3-yl)prop-2-yn-1-ol
-
Vessel Preparation: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-bromo-6-methoxypyridine (1.0 eq), copper(I) iodide (0.02 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.04 eq).
-
Solvent and Reagents: Add degassed solvent, such as a mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v).
-
Reactant Addition: Add propargyl alcohol (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to 50-60 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting bromide. The triethylamine acts as both a base and a solvent, which is critical for neutralizing the HBr generated in situ and maintaining the catalytic cycle.
-
Workup: After cooling, filter the reaction mixture to remove the amine salt and catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired alkynol.
Step 2: Hydrogenation to 3-(6-Methoxypyridin-3-yl)propan-1-ol
-
Catalyst Setup: In a hydrogenation vessel, suspend palladium on carbon (10% w/w, ~5 mol%) in a solvent such as methanol or ethyl acetate.
-
Substrate Addition: Add the alkynol intermediate from Step 1.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi) and stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. The use of a palladium catalyst is essential for the complete reduction of both the alkyne and any potential alkene intermediate to the saturated alkane chain.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 3-(6-Methoxypyridin-3-yl)propan-1-ol, which can be used directly or further purified if necessary.
Applications in Medicinal Chemistry
The primary value of 3-(6-Methoxypyridin-3-yl)propan-1-ol lies in its application as a versatile intermediate for pharmacologically active molecules. The hydroxyl group provides a convenient handle for elaboration into a wide variety of other functional groups.
Case Study: Precursor for COX-2 Inhibitors
This molecular scaffold is found within key intermediates for the synthesis of Etoricoxib and related COX-2 inhibitors.[11][12] In these syntheses, a related structure, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, serves as the central building block.[12] The 3-substituted propylpyridine motif is constructed early in the synthesis. The methoxy group can be a precursor to the methyl group found in the final drug, or it can be retained to modulate the electronic properties of the pyridine ring during intermediate steps. The ability to synthesize and functionalize molecules like 3-(6-Methoxypyridin-3-yl)propan-1-ol is therefore of high industrial relevance.[4]
Safety and Handling
No specific toxicological data for 3-(6-Methoxypyridin-3-yl)propan-1-ol is publicly available. Therefore, safety precautions must be based on the properties of analogous compounds, such as substituted pyridines and primary alcohols.[9][13]
-
Hazard Classification (Predicted): Expected to be harmful if swallowed, and to cause skin and serious eye irritation.[14] May cause respiratory irritation. The compound is likely a flammable liquid and vapor.[15]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Conclusion
3-(6-Methoxypyridin-3-yl)propan-1-ol represents a strategically important, though less common, chemical intermediate. Its value is derived from the combination of a pharmaceutically relevant methoxypyridine core and a synthetically versatile propanol side chain. While detailed experimental data on the compound itself is limited, its structure and properties can be confidently predicted from established chemical principles. The synthetic routes, leveraging powerful cross-coupling reactions, are robust and adaptable. For researchers in drug discovery and process development, particularly those working on anti-inflammatory agents, a thorough understanding of the synthesis and reactivity of this building block is essential for innovation and efficiency.
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